molecular formula C9H9BrN4O2 B1528545 5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 1510311-17-7

5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B1528545
CAS No.: 1510311-17-7
M. Wt: 285.1 g/mol
InChI Key: CKWRIOCZAQTWTH-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C9H9BrN4O2 and its molecular weight is 285.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Anticandidal Agents : The synthesis of oxadiazole derivatives, including structures related to the queried compound, has shown potent anticandidal activity. Notably, one derivative exhibited significant in vitro efficacy against various Candida species, highlighting its potential as a new class of anticandidal agents (Kaplancıklı, 2011).

Synthesis and Characterization

  • Novel Derivatives Synthesis : Research into the reactions of oxadiazole and pyrimidine derivatives has led to the synthesis of novel compounds with potential biological activities. These include S-alkyl derivatives and aminomethyl derivatives, indicating a wide range of possible chemical manipulations and applications (Smicius et al., 2002).
  • Derivatives as Antimicrobial and Antioxidant Agents : The synthesis of dihydropyrimidin-2-one derivatives and their evaluation for antimicrobial and antioxidant properties reveal significant activities. Certain derivatives demonstrated high efficacy, suggesting their use in developing antimicrobial and antioxidant agents (Dey et al., 2022).

Potential for Drug Development

  • Antibacterial and Anticancer Potential : A study on oxadiazolo[4,5-a]pyrimidine derivatives showed moderate antibacterial potencies and selective antiproliferative activity against human cancer cell lines. This work paves the way for further optimization and development of new drug candidates for clinical studies as novel antibacterial or anticancer agents (Liu et al., 2018).

Catalytic Systems for Synthesis

  • Efficient Synthesis Catalysis : The use of ionic liquids and chlorotrimethylsilane as catalysts for the synthesis of dihydropyrimidin-2(1H)-ones demonstrates a method for achieving high yields under solvent-free conditions, offering a greener alternative to traditional synthesis methods (Kefayati et al., 2012).

Antitubercular and Antimalarial Activities

  • Hybrid Compounds for Antitubercular and Antimalarial Applications : The development of tetrahydropyrimidine–isatin hybrids has been investigated for their anti-tubercular and antimalarial activity. This research underscores the potential of structurally diverse compounds for use in treating infectious diseases (Akhaja & Raval, 2012).

Properties

IUPAC Name

5-bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O2/c1-5-12-8(16-13-5)4-14-6(2)11-3-7(10)9(14)15/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWRIOCZAQTWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
Reactant of Route 2
5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one

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